![molecular formula C15H24N2O2 B13875357 [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a methanol group and a 4-aminophenoxypropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol typically involves the following steps:
Formation of the 4-aminophenoxypropyl intermediate: This can be achieved by reacting 4-aminophenol with 3-chloropropanol under basic conditions.
Coupling with piperidine: The 4-aminophenoxypropyl intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Polymer Science: It can be incorporated into polymer backbones to modify physical properties.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new therapeutic agents.
Diagnostics: It could be used in the development of diagnostic tools.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Manufacturing: Employed as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
- [1-[3-(4-Hydroxyphenoxy)propyl]piperidin-4-yl]methanol
- [1-[3-(4-Methoxyphenoxy)propyl]piperidin-4-yl]methanol
- [1-[3-(4-Chlorophenoxy)propyl]piperidin-4-yl]methanol
Uniqueness:
- Functional Groups: The presence of the aminophenoxy group distinguishes it from other similar compounds, potentially offering unique binding properties and reactivity.
- Applications: Its specific structure may make it more suitable for certain applications, such as enzyme inhibition or receptor binding, compared to its analogs.
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
[1-[3-(4-aminophenoxy)propyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C15H24N2O2/c16-14-2-4-15(5-3-14)19-11-1-8-17-9-6-13(12-18)7-10-17/h2-5,13,18H,1,6-12,16H2 |
InChI-Schlüssel |
RBNTXWPJHZBRRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CO)CCCOC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



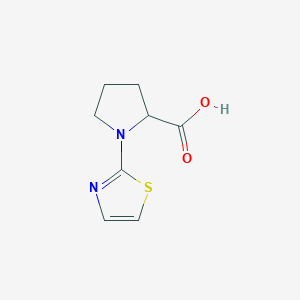
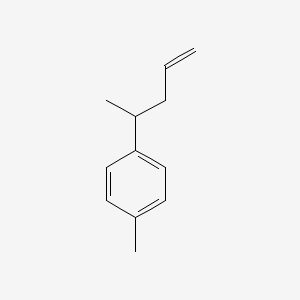
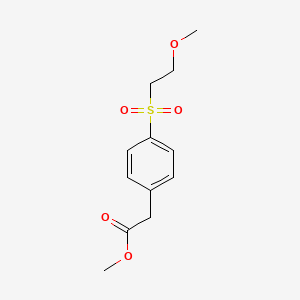
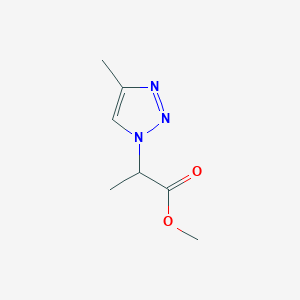
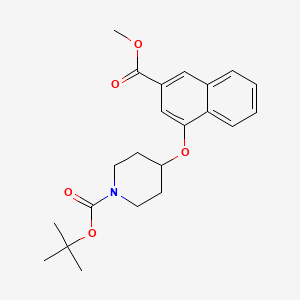

![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)

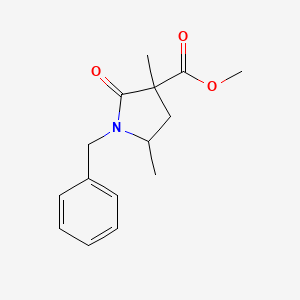
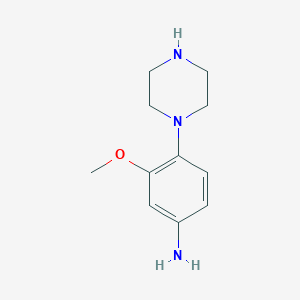
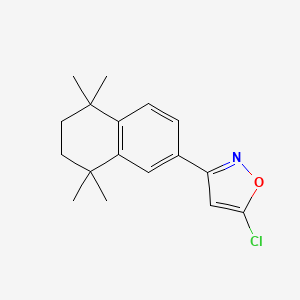
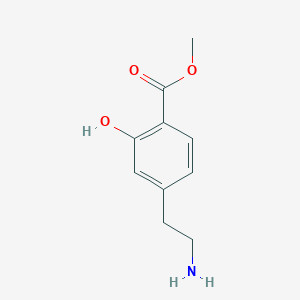
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
